2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803601-62-8
VCID: VC2601363
InChI: InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H
SMILES: CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl
Molecular Formula: C10H14ClF2NO
Molecular Weight: 237.67 g/mol

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride

CAS No.: 1803601-62-8

Cat. No.: VC2601363

Molecular Formula: C10H14ClF2NO

Molecular Weight: 237.67 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride - 1803601-62-8

CAS No. 1803601-62-8
Molecular Formula C10H14ClF2NO
Molecular Weight 237.67 g/mol
IUPAC Name 2-(3,5-difluorophenoxy)-2-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H
Standard InChI Key AWEXDKXLAOZTAZ-UHFFFAOYSA-N
SMILES CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl
Canonical SMILES CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl

Chemical Structure and Properties

The compound 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride features a 3,5-difluorophenoxy group connected to a 2-methylpropan-1-amine moiety, stabilized as a hydrochloride salt. Its molecular structure consists of a benzene ring with fluorine atoms at positions 3 and 5, connected via an oxygen atom to a tertiary carbon that bears two methyl groups and an aminomethyl chain. The amine group is protonated and paired with a chloride counter-ion in the salt form .

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC10H14ClF2NO
Molecular Weight237.67 g/mol
CAS Number1803601-62-8
SMILES NotationCC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl
InChIInChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H
Parent Compound2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine (CID 62784149)
Synonyms1-[(1-amino-2-methylpropan-2-yl)oxy]-3,5-difluorobenzene hydrochloride; DXC60162

The hydrochloride salt formation enhances the compound's solubility and stability compared to its free base form, making it more suitable for various applications in biological studies and organic synthesis .

Structural Features

The structure of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride contains several key functional groups that contribute to its chemical behavior and potential biological activity:

  • 3,5-Difluorophenyl group: The benzene ring with fluorine substituents at positions 3 and 5 typically enhances lipophilicity and metabolic stability.

  • Ether linkage (phenoxy): Connects the aromatic portion to the aliphatic portion, offering a specific spatial arrangement.

  • Tertiary carbon center: Bears two methyl groups, creating a hindered environment around the ether oxygen.

  • Primary amine: Present as the hydrochloride salt, enhancing water solubility and stability.

The tertiary carbon bearing the ether linkage is quaternary, which prevents metabolism at this position and likely contributes to the compound's stability in biological systems. The fluorine atoms on the aromatic ring can influence electron distribution, potentially enhancing interactions with biological targets through electron-withdrawing effects.

SupplierCountry
Nanjing Healthherb Bio-tech Co., Ltd.China
Wuhan Sinon L.P.China
Nanjing Pharma Chemical PlantChina
IHWA CO., LTDKorea
Shijiazhuang Baisheng Chem Co., Ltd.China
Taiwan Hopax Chemicals Mfg. Co., LtdChina
Melrob-Chemiplus LimitedJapan
Jetide Health GroupChina
Jena Bioscience GmbHGermany

The extensive availability from suppliers across multiple countries indicates a recognized utility of this compound in research settings .

Structural Comparison with Related Compounds

Understanding the potential properties and applications of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride can be enhanced by comparing it with structurally related compounds.

Comparison with 2-(3,5-Difluorophenoxy)cyclopentan-1-amine hydrochloride

The structurally similar compound 2-(3,5-Difluorophenoxy)cyclopentan-1-amine hydrochloride differs in having a cyclopentane ring instead of the 2-methylpropane moiety. Key comparisons include:

Feature2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine HCl2-(3,5-Difluorophenoxy)cyclopentan-1-amine HCl
Core StructureAcyclic 2-methylpropaneCyclopentane ring
Conformational FlexibilityHigherLower (constrained by ring)
Position of AmineTerminalRing-attached
Molecular Weight237.67 g/mol249.68 g/mol
Potential ApplicationsSynthetic intermediate, pharmacological researchEnzyme inhibition, receptor-binding studies

The cyclopentane derivative has been noted for its biological activity relevant to enzyme inhibition and receptor-binding studies, suggesting that our target compound may also possess similar potential applications.

Structural Elements Affecting Biological Activity

The key structural elements of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride that may influence its biological activity include:

  • The 3,5-difluorophenoxy group: Provides potential for halogen bonding and π-stacking interactions

  • The tertiary carbon with geminal dimethyl groups: Creates a specific spatial arrangement

  • The primary amine as hydrochloride salt: Offers hydrogen bonding capabilities and ionic interactions

These structural features collectively contribute to the compound's potential interactions with biological targets, similar to the way the difluorophenoxy moiety in related compounds allows for enhanced receptor binding through hydrophobic interactions.

PropertyCharacteristicResearch Implication
SolubilityEnhanced in hydrochloride formFacilitates use in aqueous experimental systems
StabilityImproved in salt formExtends shelf-life and experimental reliability
LipophilicityModerate, enhanced by fluorine atomsAffects membrane permeability in biological systems
Structural rigidityModerate, with conformational constraintsInfluences binding specificity to target proteins

These properties make the compound potentially valuable in various research contexts, particularly those involving biological systems or requiring specific molecular interactions .

Analytical Characterization Methods

Proper characterization of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride would typically employ multiple complementary analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis Techniques

Standard spectroscopic methods for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: Would show signals for methyl groups, methylene protons, and aromatic protons

    • ¹³C NMR: Would confirm carbon skeleton structure

    • ¹⁹F NMR: Would provide specific information about the fluorine environments

  • Mass Spectrometry (MS)

    • Would confirm molecular weight and fragmentation pattern

    • High-resolution MS would confirm molecular formula

  • Infrared (IR) Spectroscopy

    • Would identify key functional groups including N-H stretching, C-F bonds, and C-O-C ether linkage

The combination of these techniques would provide comprehensive structural confirmation .

Structure-Activity Relationships

Understanding the relationship between structure and potential biological activity requires consideration of the key functional elements of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride.

Key Pharmacophore Features

Structural ElementPotential Contribution to Activity
3,5-Difluorophenyl groupEnhanced lipophilicity, metabolic stability, and potential for halogen bonding
Ether oxygenHydrogen bond acceptor, conformational flexibility
Tertiary carbon with methyl groupsCreates specific spatial arrangement, affects rotation around ether bond
Primary amine (as HCl salt)Hydrogen bond donor, ionic interactions at physiological pH

These features collectively create a unique molecular entity with specific binding properties that could be relevant for interactions with biological targets .

Comparison with Related Pharmacophores

The structural features of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride show similarities to pharmacophores found in various bioactive compounds:

  • The difluorophenoxy moiety appears in multiple enzyme inhibitors and receptor ligands

  • The basic amine functionality is common in compounds that interact with acidic binding pockets in proteins

  • The geminal dimethyl arrangement creates a specific spatial presentation that may enhance target selectivity

These structural elements suggest potential utility in pharmacological research, particularly in contexts where similar pharmacophores have demonstrated biological activity .

Future Research Directions

Based on the structural features and potential applications, future research on 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride might explore:

Structure-Activity Relationship Studies

Further investigation could focus on how structural modifications affect biological activity, including:

  • Variation of substituents on the aromatic ring

  • Modification of the aliphatic portion

  • Exploration of different salt forms

  • Development of analogues with enhanced target specificity

Such studies would contribute to understanding the fundamental structure-activity relationships of this compound class .

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